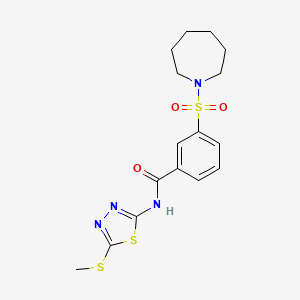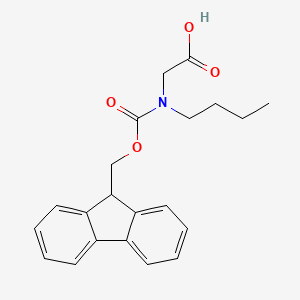
Fmoc-N-(butyl)-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-(butyl)-glycine: is a derivative of glycine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side chain is substituted with a butyl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to the stability and ease of removal of the Fmoc protecting group.
Mechanism of Action
Target of Action
Fmoc-N-(butyl)-glycine is a derivative of the amino acid glycine, which has been modified with a fluorenylmethoxycarbonyl (Fmoc) group . The primary target of this compound is the peptide bond formation process in chemical peptide synthesis . The Fmoc group acts as a temporary protecting group for the Nα-group of an activated incoming amino acid during peptide synthesis .
Mode of Action
The Fmoc group plays a crucial role in the peptide bond formation process. It protects the Nα-amino group of an amino acid during the coupling reaction, preventing unwanted side reactions . After the coupling reaction, the Fmoc group is removed under basic conditions, allowing the next amino acid to be added . This cycle of protection, coupling, and deprotection allows for the stepwise assembly of a peptide chain .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathway of protein synthesis. In natural protein synthesis, ribosomes synthesize proteins by linking amino acids together in the order specified by messenger RNA. In contrast, chemical peptide synthesis using this compound allows for the manual assembly of peptides in a laboratory setting .
Pharmacokinetics
For instance, the Fmoc group increases the compound’s stability, potentially affecting its absorption and distribution .
Result of Action
The use of this compound in peptide synthesis results in the formation of peptides with a specific sequence of amino acids. This allows for the creation of peptides that can mimic natural proteins or have novel functions . The resulting peptides can be used in various research applications, such as studying protein function, developing new drugs, and understanding disease mechanisms .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the coupling and deprotection reactions . Additionally, the Fmoc group is stable under acidic conditions, allowing for the use of acid-labile protecting groups on other parts of the amino acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-(butyl)-glycine typically involves the protection of the amino group of glycine with the Fmoc group, followed by the introduction of the butyl group. The Fmoc protection is usually achieved using 9-fluorenylmethyl chloroformate in the presence of a base such as sodium bicarbonate. The butyl group can be introduced through alkylation reactions using butyl halides under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis techniques allows for efficient production and easy purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-N-(butyl)-glycine undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using bases such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups at the butyl side chain.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc removal.
Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU in the presence of bases like N-methylmorpholine (NMM) are used for peptide bond formation.
Substitution Reactions: Alkyl halides and strong bases like sodium hydride (NaH) are used for side chain modifications.
Major Products:
Deprotected Glycine Derivatives: Resulting from Fmoc removal.
Peptides: Formed through coupling reactions with other amino acids.
Substituted Glycine Derivatives: Resulting from side chain modifications.
Scientific Research Applications
Chemistry: Fmoc-N-(butyl)-glycine is widely used in the synthesis of peptides and peptidomimetics. It serves as a building block in the construction of complex peptide sequences and is essential in the study of peptide structure and function .
Biology: In biological research, this compound is used to create peptide libraries for screening potential drug candidates. It is also employed in the study of protein-protein interactions and enzyme-substrate relationships .
Medicine: The compound is used in the development of peptide-based therapeutics, including antimicrobial peptides, enzyme inhibitors, and hormone analogs. Its stability and ease of incorporation into peptides make it valuable in medicinal chemistry .
Industry: this compound is used in the production of synthetic peptides for various industrial applications, including cosmetics, food additives, and agricultural products .
Comparison with Similar Compounds
Fmoc-Glycine: Lacks the butyl side chain, making it less hydrophobic.
Fmoc-N-(methyl)-glycine: Contains a methyl group instead of a butyl group, resulting in different steric and electronic properties.
Fmoc-N-(ethyl)-glycine: Contains an ethyl group, offering intermediate properties between methyl and butyl derivatives.
Uniqueness: Fmoc-N-(butyl)-glycine is unique due to its butyl side chain, which imparts increased hydrophobicity and steric bulk compared to other Fmoc-protected glycine derivatives. This makes it particularly useful in the synthesis of peptides with specific structural and functional requirements.
Properties
IUPAC Name |
2-[butyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-3-12-22(13-20(23)24)21(25)26-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,2-3,12-14H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCYCZGWKMLVNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-6-fluorobenzamide](/img/structure/B2403733.png)
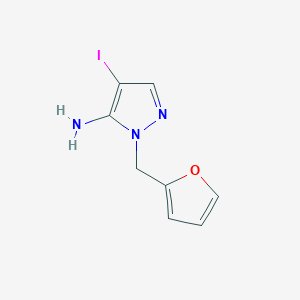
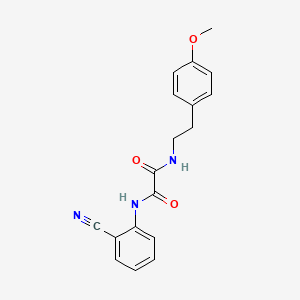
![N-[3-[2-(3-methoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-4-oxoazetidin-3-yl]oxyphenyl]cyclopropanecarboxamide](/img/structure/B2403737.png)
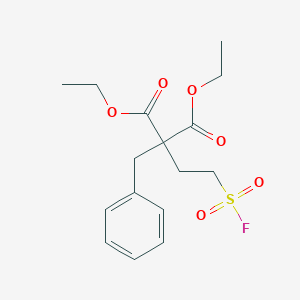
![10-methoxy-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2403739.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2403740.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2403741.png)

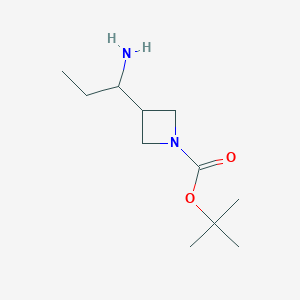
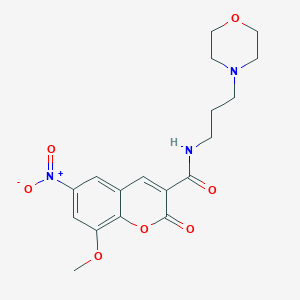

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide](/img/structure/B2403753.png)
